molecular formula C26H25NO5 B3046046 N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-O-benzyl-L-homoserine CAS No. 1185841-92-2

N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-O-benzyl-L-homoserine

Cat. No.: B3046046
CAS No.: 1185841-92-2
M. Wt: 431.5
InChI Key: IYYLJDCIQNUTTJ-DEOSSOPVSA-N
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Description

N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-O-benzyl-L-homoserine is a protected derivative of the non-proteinogenic amino acid L-homoserine, specifically designed for use in Fmoc-based solid-phase peptide synthesis (SPPS) . The molecule features two key protective groups: the fluorenylmethoxycarbonyl (Fmoc) group on the alpha-amino function, and a benzyl (Bzl) group on the side-chain hydroxyl function . The primary application of this reagent is as a building block for the incorporation of homoserine residues into synthetic peptides while preventing unwanted side reactions during the assembly process . The Fmoc protecting group is stable under acidic conditions but can be cleanly and orthogonally removed under mild basic conditions, such as with piperidine, allowing for sequential peptide chain elongation . The O-benzyl group on the homoserine side chain provides stability throughout the synthetic cycle and is typically removed during the final global deprotection step using strong acids like hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA) . This compound is essential in research for producing peptides with high purity and defined sequences, which are critical for studying protein-protein interactions, developing therapeutic peptides, and creating peptide libraries for drug discovery . It is a valuable tool in pharmaceutical research, biochemistry, and chemical biology. This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-phenylmethoxybutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25NO5/c28-25(29)24(14-15-31-16-18-8-2-1-3-9-18)27-26(30)32-17-23-21-12-6-4-10-19(21)20-11-5-7-13-22(20)23/h1-13,23-24H,14-17H2,(H,27,30)(H,28,29)/t24-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYYLJDCIQNUTTJ-DEOSSOPVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COCCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COCC[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601164564
Record name N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-O-(phenylmethyl)-L-homoserine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601164564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1185841-92-2
Record name N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-O-(phenylmethyl)-L-homoserine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1185841-92-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-O-(phenylmethyl)-L-homoserine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601164564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Sequential Protection of L-Homoserine

The synthesis typically begins with L-homoserine, which undergoes two protection steps:

  • Benzylation of the Hydroxyl Group : The secondary hydroxyl group of L-homoserine is protected via benzylation using benzyl bromide (BnBr) in the presence of a base such as sodium hydride (NaH) in anhydrous dimethylformamide (DMF). This step achieves O-benzyl-L-homoserine with yields exceeding 85%.
  • Fmoc Protection of the α-Amine : The amine group is then protected using Fmoc-Cl (9-fluorenylmethyl chloroformate) in a biphasic system of dichloromethane (DCM) and aqueous sodium bicarbonate. Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is employed to maintain a pH of 8–9, ensuring efficient Fmoc incorporation.

Coupling Reagents and Solvent Systems

Carbodiimide-based reagents, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), paired with hydroxybenzotriazole (HOBt), are standard for activating the carboxylic acid moiety of intermediates. Tetrahydrofuran (THF) and DCM are preferred solvents due to their compatibility with Fmoc chemistry.

Stepwise Synthesis Procedure

Synthesis of O-Benzyl-L-homoserine

  • Reaction Setup : L-Homoserine (10 mmol) is suspended in anhydrous DMF (50 mL) under nitrogen. NaH (12 mmol) is added at 0°C, followed by dropwise addition of BnBr (12 mmol).
  • Reaction Monitoring : The mixture is stirred at room temperature for 12 hours, with progress tracked by thin-layer chromatography (TLC; eluent: ethyl acetate/hexanes 1:1).
  • Workup : The reaction is quenched with ice-water, extracted with ethyl acetate, and dried over MgSO₄. Evaporation yields O-benzyl-L-homoserine as a white solid (Yield: 87%).

Introduction of the Fmoc Group

  • Activation : O-Benzyl-L-homoserine (8 mmol) is dissolved in DCM (40 mL). Fmoc-Cl (8.8 mmol) and DIPEA (16 mmol) are added sequentially at 0°C.
  • Reaction Conditions : The solution is stirred for 4 hours at room temperature.
  • Purification : The crude product is washed with 5% citric acid, saturated NaHCO₃, and brine. Column chromatography (silica gel, DCM/methanol 95:5) affords the title compound (Yield: 78%, Purity: >97% by HPLC).

Alternative Methodologies

Solid-Phase Synthesis Adaptations

In solid-phase peptide synthesis (SPPS), Wang or Rink amide resins pre-loaded with the first amino acid are used. N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-O-benzyl-L-homoserine is coupled via HOBt/EDC activation, with coupling efficiency monitored by Kaiser testing. This method reduces purification steps but requires specialized equipment.

Microwave-Assisted Synthesis

Microwave irradiation (50°C, 30 W) shortens reaction times to 1–2 hours while maintaining yields comparable to conventional methods. This approach is energy-efficient but necessitates precise temperature control to prevent Fmoc degradation.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Parameter Optimal Value Impact on Yield
Solvent DCM/THF (1:1) Maximizes solubility of Fmoc-Cl
Temperature 0°C → RT Minimizes racemization
Reaction Time 4–6 hours Balances completion vs. side reactions

Data aggregated from demonstrates that deviations from these conditions reduce yields by 15–20%.

Catalytic Additives

Adding 4-dimethylaminopyridine (DMAP, 0.1 equiv) accelerates Fmoc incorporation by 30%, likely via nucleophilic catalysis.

Purification and Characterization

Chromatographic Techniques

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) resolves the product from des-benzyl or des-Fmoc impurities. Suppliers report purity levels of 97–99% using this method.

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, CDCl₃): δ 7.75 (d, 2H, Fmoc ArH), 7.58 (t, 2H, Fmoc ArH), 7.40–7.25 (m, 5H, Bn ArH), 5.10 (s, 2H, Bn CH₂).
  • MS (ESI+) : m/z 432.2 [M+H]⁺ (calc. 431.48).

Challenges and Troubleshooting

Racemization Risks

The α-carbon of homoserine is prone to racemization during Fmoc protection. Maintaining temperatures below 25°C and using HOBt as an additive suppress this issue, preserving enantiomeric excess (>98%).

Stability Considerations

The benzyl ether is stable under Fmoc deprotection conditions (20% piperidine/DMF), but prolonged exposure to light or moisture induces gradual hydrolysis. Storage at −20°C in amber vials is recommended.

Industrial-Scale Production Considerations

Cost-Efficiency Analysis

Component Cost per kg (USD) Contribution to Total Cost
Fmoc-Cl 350 45%
L-Homoserine 220 28%
Solvents/Purification 130 27%

Bulk purchasing of Fmoc-Cl and solvent recycling reduce production costs by 30%.

Chemical Reactions Analysis

Types of Reactions

N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-O-benzyl-L-homoserine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Fmoc Chloride: Used for the protection of the amino group.

    Piperidine: Used for the deprotection of the Fmoc group.

    Benzyl Bromide:

    Pd/C: Used for the removal of the O-benzyl group through hydrogenolysis.

    DCC or DIC: Used for coupling reactions in peptide synthesis.

Major Products Formed

The major products formed from these reactions include the deprotected amino acid, the coupled peptide, and the intermediates formed during the synthesis process .

Scientific Research Applications

Medicinal Chemistry Applications

N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-O-benzyl-L-homoserine serves as a protecting group in peptide synthesis, facilitating the formation of complex peptide structures. The fluorenylmethoxycarbonyl (Fmoc) group is commonly used to protect amino acids during synthesis, allowing for selective reactions without interfering with other functional groups.

Peptide Synthesis

The compound is utilized in solid-phase peptide synthesis (SPPS), a widely adopted technique for synthesizing peptides. The Fmoc group can be easily removed under mild basic conditions, which is advantageous for maintaining the integrity of sensitive side chains during the synthesis process.

Table 1: Comparison of Protecting Groups in Peptide Synthesis

Protecting GroupTypeStabilityRemoval Conditions
FmocAcidicModerateMild base (e.g., piperidine)
BocBasicHighStrong acid (e.g., TFA)
ZAcidicLowMild acid (e.g., HCl)

Drug Development

This compound has potential applications in drug development, particularly as a building block for biologically active peptides.

Anticancer Agents

Research indicates that derivatives of this compound can be modified to create peptides with anticancer properties. For instance, integrating this compound into peptide sequences may enhance their ability to target specific cancer cell receptors, improving therapeutic efficacy.

Antiviral Compounds

The compound's structure allows for modifications that could lead to antiviral agents. By altering the side chains and incorporating them into peptide frameworks, researchers are exploring new avenues for treating viral infections.

Case Studies

Several studies have illustrated the practical applications of this compound in synthesizing peptides with desirable biological activities.

Synthesis of Bioactive Peptides

A study published in Journal of Medicinal Chemistry demonstrated the successful use of this compound in synthesizing a peptide that exhibited significant inhibition against a specific cancer cell line. The researchers reported a yield improvement due to the efficient removal of the Fmoc group during synthesis, allowing for rapid assembly of the peptide chain .

Development of Enzyme Inhibitors

Another case study focused on developing enzyme inhibitors using this compound as a precursor. The synthesized peptides showed promising activity against various enzymes implicated in disease pathways, highlighting the versatility of this compound in medicinal chemistry .

Mechanism of Action

The mechanism of action of N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-O-benzyl-L-homoserine involves the protection and deprotection of the amino group during peptide synthesis. The Fmoc group protects the amino group from unwanted reactions, allowing for the sequential addition of amino acids to form the desired peptide. The O-benzyl group provides additional protection to the hydroxyl group of L-homoserine, preventing side reactions during the synthesis process .

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares the target compound with structurally related Fmoc-protected amino acids:

Compound Name Protecting Groups Molecular Weight (g/mol) Key Applications References
Target Compound Fmoc, O-benzyl ~385.42* SPPS, peptide backbone modification
Fmoc-O-benzyl-L-serine Fmoc, O-benzyl 369.39 SPPS, hydroxyl protection in serine
Fmoc-L-Cys(Trt)-OH Fmoc, trityl (S-protection) 665.81 Thiol protection in cysteine residues
Fmoc-hCys(EtPO(OBn)₂)-OH Fmoc, phosphonate (S-chain) ~605.56* Non-hydrolyzable phosphonucleoside analogs
BB7 (Peptidomimetic) Fmoc, methylsulfonyl 475.19 Protein-protein interaction inhibitors

*Calculated based on molecular formulas.

Key Observations:
  • O-Benzyl vs. Trityl: While O-benzyl is removed via hydrogenolysis, trityl (in Fmoc-L-Cys(Trt)-OH) requires milder acidic conditions (e.g., TFA), making it suitable for sensitive applications .
  • Side Chain Modifications: The phosphonate group in Fmoc-hCys(EtPO(OBn)₂)-OH introduces non-hydrolyzable phosphate mimics, useful for studying enzyme mechanisms . In contrast, the target compound’s O-benzyl group prioritizes stability during synthesis.
  • Peptidomimetics: Compounds like BB7 replace natural amino acid side chains with sulfonyl groups to enhance binding affinity in PPIs .

Biological Activity

N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-O-benzyl-L-homoserine (CAS No. 1185841-92-2) is a compound of significant interest due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant studies.

The molecular formula of this compound is C26H25NO5, with a molecular weight of 431.48 g/mol. The compound features a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis due to its stability and ease of removal under mild conditions. The compound's structural characteristics include:

PropertyValue
Molecular Weight431.48 g/mol
SolubilityModerately soluble in methanol
Log P (octanol/water)3.8
H-bond Acceptors5
H-bond Donors2

This compound exhibits various biological activities primarily through its interactions with biological macromolecules. Its mechanisms include:

  • Antimicrobial Activity : The fluorenyl moiety is known to enhance the antimicrobial properties of compounds. Studies have shown that derivatives containing this structure can inhibit the growth of various bacteria and fungi, potentially by disrupting cell membrane integrity or interfering with metabolic pathways .
  • Cytotoxic Effects : Some derivatives have demonstrated cytotoxicity against cancer cell lines, suggesting that this compound may have applications in cancer therapy . The specific mechanisms involve inducing apoptosis and inhibiting cell proliferation.
  • Enzyme Inhibition : The compound has been reported to inhibit certain cytochrome P450 enzymes (CYP2C9, CYP2D6, CYP3A4), which play crucial roles in drug metabolism . This inhibition can lead to drug-drug interactions, affecting the pharmacokinetics of co-administered medications.

Antimicrobial Studies

A study published in Pharmaceuticals evaluated the antimicrobial activity of fluorenone derivatives, including those similar to this compound. The findings indicated that these compounds exhibited significant activity against strains such as Escherichia coli and Staphylococcus aureus, comparable to standard antibiotics .

Cytotoxicity Assays

In vitro assays conducted on various cancer cell lines demonstrated that this compound derivatives could induce apoptosis at micromolar concentrations. These studies utilized assays such as MTT and Annexin V staining to quantify cell viability and apoptosis rates .

Q & A

Basic: What are the key considerations when designing a synthesis protocol for this compound?

Answer:
Synthesis protocols should prioritize orthogonal protection strategies to preserve stereochemistry and functional group integrity. The Fmoc group (introduced via Fmoc-Cl or Fmoc-OSu) protects the α-amino group, while the benzyl group safeguards the hydroxyl moiety during peptide elongation . Solvent selection (e.g., dichloromethane or DMF) and coupling agents (e.g., HATU or DIC) must ensure compatibility with solid-phase peptide synthesis (SPPS) workflows. Post-synthesis, TFA cleavage (95% TFA with scavengers like H₂O or triisopropylsilane) removes the Fmoc group while retaining the benzyl protection .

Advanced: How can researchers address low coupling efficiency during SPPS with this compound?

Answer:
Low coupling efficiency often stems from steric hindrance from the benzyl group or incomplete activation. Strategies include:

  • Pre-activation: Use 2–4 equivalents of the compound with 1.1 equivalents of HOBt/DIPEA in DMF for 30 minutes before resin addition .
  • Double coupling: Repeat the coupling step with fresh reagents.
  • Monitoring: Employ the Kaiser test or FT-IR spectroscopy to detect free amines .
  • Microwave-assisted synthesis: Reduces reaction time and improves yields for sterically hindered residues .

Basic: What analytical techniques confirm the structure and purity of this compound?

Answer:

  • NMR Spectroscopy: 1^1H and 13^13C NMR verify regiochemistry (e.g., Fmoc proton signals at δ 7.3–7.8 ppm, benzyl group at δ 4.5–5.0 ppm) .
  • HRMS: Confirms molecular weight (e.g., [M+H]+^+ or [M+Na]+^+) with ≤2 ppm error .
  • HPLC: Reverse-phase HPLC (C18 column, acetonitrile/water gradient) assesses purity (>95% for most applications) .

Advanced: How to resolve discrepancies in NMR data during characterization?

Answer:

  • Deuterated solvents: Ensure complete deuteration (e.g., CDCl₃ or DMSO-d₆) to avoid solvent peak interference .
  • Impurity profiling: Compare with synthetic intermediates to identify byproducts (e.g., incomplete deprotection or oxidation).
  • 2D NMR: HSQC and HMBC correlate signals to resolve overlapping peaks .
  • Crystallography: X-ray diffraction provides unambiguous confirmation of stereochemistry when NMR is inconclusive .

Basic: What safety precautions are critical when handling this compound?

Answer:

  • Toxicity: Classified as acute toxicity (Category 4 for oral/dermal/inhalation). Use PPE (gloves, goggles, lab coat) and work in a fume hood .
  • Spill management: Neutralize with inert absorbents (e.g., vermiculite) and avoid water jets to prevent aerosolization .
  • Storage: Store at –20°C under desiccation to prevent hydrolysis; shelf life in solution (DMSO) is ≤1 month .

Advanced: How can computational modeling optimize interactions of this compound with biological targets?

Answer:

  • Docking studies: Use Schrödinger Suite or AutoDock Vina to predict binding modes with receptors (e.g., chemokine receptors) .
  • MD simulations: GROMACS or AMBER simulate conformational stability in aqueous/lipid environments .
  • QSAR modeling: Correlate structural features (e.g., benzyl group hydrophobicity) with activity data to guide derivatization .

Basic: What are the environmental and disposal considerations for this compound?

Answer:

  • Ecotoxicity: Limited data available; treat as hazardous due to aromatic and fluorine-containing groups .
  • Disposal: Incinerate in a licensed facility with afterburner and scrubber to prevent release of toxic fumes (e.g., CO, NOₓ) .

Advanced: How to troubleshoot racemization during peptide synthesis with this compound?

Answer:

  • Low-temperature coupling: Perform reactions at 0–4°C to minimize base-induced racemization .
  • Mild bases: Replace DIPEA with collidine or N-methylmorpholine in activation steps .
  • Chiral HPLC: Monitor enantiomeric excess using a chiral stationary phase (e.g., Chirobiotic T) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-O-benzyl-L-homoserine
Reactant of Route 2
Reactant of Route 2
N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-O-benzyl-L-homoserine

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